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Abstract
N-tert-butylaniline is a sterically hindered secondary aromatic amine that has garnered

significant interest in various fields of chemical synthesis, particularly in the development of

pharmaceuticals and agrochemicals. Its unique structural characteristics, conferred by the

bulky tert-butyl group attached to the nitrogen atom, influence its reactivity and make it a

valuable intermediate in the synthesis of complex organic molecules. This technical guide

provides an in-depth overview of the discovery and history of N-tert-butylaniline, detailed

experimental protocols for its synthesis, a summary of its key physicochemical properties, and

a discussion of its applications.

Discovery and Historical Context
The first documented synthesis of tertiary-butyl derivatives of aniline can be traced back to a

1937 patent.[1] This early work laid the foundation for the synthesis of N-tert-butylaniline
through a process analogous to the Friedel-Crafts reaction. The method involved the reaction

of acetanilide with tertiary-butyl chloride in the presence of a Lewis acid catalyst, such as

aluminum chloride.[1] This approach, however, primarily focused on the C-alkylation of the

aromatic ring rather than direct N-alkylation.

Direct N-alkylation of anilines with tertiary alkyl groups proved to be a significant challenge for

early organic chemists. The inherent steric hindrance of the tert-butyl group and the electronic
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properties of the aniline nitrogen atom made traditional N-alkylation methods, such as reaction

with alkyl halides, inefficient for the synthesis of N-tert-butylaniline.

It was the development of more sophisticated synthetic methodologies in the mid-20th century

that enabled the efficient and selective synthesis of N-tert-butylaniline. These advancements

included the use of stronger bases and alternative alkylating agents, paving the way for its

availability for research and industrial applications.

Physicochemical Properties
N-tert-butylaniline is a colorless to pale yellow liquid at room temperature. A summary of its

key physical and chemical properties is presented in Table 1.

Property Value Reference(s)

Molecular Formula C₁₀H₁₅N [2]

Molecular Weight 149.23 g/mol [2]

CAS Number 937-33-7 [2]

Boiling Point 226.7 °C at 760 mmHg [3]

Melting Point 15-16 °C [4]

Density 0.941 g/cm³ [3]

Refractive Index (n20/D) 1.54 [3]

pKa 7.00 (at 25 °C) [2]

Flash Point 88.2 °C [3]

Synthesis of N-tert-butylaniline
The synthesis of N-tert-butylaniline can be broadly categorized into historical methods,

primarily based on modifications of Friedel-Crafts chemistry, and modern, more efficient

catalytic approaches.

Historical Synthesis: Friedel-Crafts-type Reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/n-tert-butylaniline-dic263900.html
https://www.guidechem.com/encyclopedia/n-tert-butylaniline-dic263900.html
https://www.guidechem.com/encyclopedia/n-tert-butylaniline-dic263900.html
https://www.chemnet.com/cas/en/937-33-7/N-tert-butylaniline.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7176339.htm?N=Germany
https://www.chemnet.com/cas/en/937-33-7/N-tert-butylaniline.html
https://www.chemnet.com/cas/en/937-33-7/N-tert-butylaniline.html
https://www.guidechem.com/encyclopedia/n-tert-butylaniline-dic263900.html
https://www.chemnet.com/cas/en/937-33-7/N-tert-butylaniline.html
https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As suggested by early patents, a historical approach to synthesizing tert-butylated anilines

involves the reaction of an aniline derivative with a tert-butylating agent in the presence of a

Lewis acid. To favor N-alkylation over C-alkylation, the amino group of aniline is first protected,

for example, as an acetanilide. The following is a representative protocol based on this

classical approach.

Experimental Protocol: Synthesis of N-tert-butylaniline via Friedel-Crafts Alkylation of

Acetanilide followed by Deprotection

Materials:

Acetanilide

tert-Butyl chloride

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (concentrated)

Sodium hydroxide solution (10% w/v)

Diethyl ether

Anhydrous magnesium sulfate

Standard laboratory glassware

Magnetic stirrer

Ice bath

Reflux condenser

Procedure:

N-tert-Butylation of Acetanilide:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous

aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

Cool the suspension in an ice bath and slowly add a solution of acetanilide (1.0 eq.) in

anhydrous dichloromethane from the dropping funnel.

After the addition is complete, add tert-butyl chloride (1.1 eq.) dropwise to the reaction

mixture at 0 °C.

Allow the reaction mixture to stir at room temperature for 12-16 hours.

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and

concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with water, 10% sodium hydroxide solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain crude N-tert-butylacetanilide.

Deprotection of N-tert-butylacetanilide:

To the crude N-tert-butylacetanilide, add a mixture of ethanol and concentrated

hydrochloric acid.

Heat the mixture to reflux for 4-6 hours.

Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution until basic.

Extract the product with diethyl ether.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate,

and filter.

Remove the solvent under reduced pressure, and purify the residue by vacuum distillation

to afford N-tert-butylaniline.
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Logical Workflow for Historical Synthesis

Step 1: N-tert-Butylation

Step 2: Deprotection

Acetanilide

Friedel-Crafts Reactiontert-Butyl Chloride

AlCl₃ (Lewis Acid)

N-tert-butylacetanilide Acid Hydrolysis N-tert-butylaniline

Click to download full resolution via product page

Caption: Workflow for the historical synthesis of N-tert-butylaniline.

Modern Synthesis: "Borrowing Hydrogen" Catalysis
Modern synthetic chemistry emphasizes the development of environmentally benign and atom-

economical processes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has

emerged as a powerful tool for the N-alkylation of amines with alcohols, where water is the only

byproduct.[5][6][7][8] This strategy involves the temporary oxidation of the alcohol to an

aldehyde by a transition metal catalyst, which then reacts with the amine to form an imine. The

catalyst, which had "borrowed" the hydrogen, then reduces the imine to the corresponding

amine and is regenerated.

Experimental Protocol: Synthesis of N-tert-butylaniline via Borrowing Hydrogen Catalysis

Materials:

Aniline

tert-Butanol
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Ruthenium or Iridium-based pincer catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable

phosphine ligand)

Potassium tert-butoxide (KOtBu)

Anhydrous toluene

Schlenk tube and standard Schlenk line equipment

Magnetic stirrer

Oil bath

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the

ruthenium catalyst (e.g., 0.01 mol%), the phosphine ligand (e.g., 0.02 mol%), and potassium

tert-butoxide (1.2 eq.).

Add anhydrous toluene to the Schlenk tube, followed by aniline (1.0 eq.) and tert-butanol

(1.5 eq.).

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110-130 °C for

24-48 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Once the reaction is complete, cool the mixture to room temperature.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate or diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain N-tert-
butylaniline.

"Borrowing Hydrogen" Catalytic Cycle

Catalyst Role

[M]-H₂

(Catalyst-Hydride)

[M]
(Regenerated Catalyst)

Hydrogen Transfer

tert-Butanol

2-Methylpropanal

- H₂

Imine intermediate

Aniline

+

N-tert-butylaniline

+ H₂

H₂O

Catalytic Cycle

Click to download full resolution via product page

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.
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Applications in Research and Drug Development
The steric bulk of the tert-butyl group in N-tert-butylaniline plays a crucial role in directing the

regioselectivity of subsequent reactions and in modifying the electronic properties of the

molecule. This makes it a valuable building block in the synthesis of a variety of target

molecules in the pharmaceutical and agrochemical industries.

For instance, N-tert-butylaniline and its derivatives are used as precursors for the synthesis of

ligands for metal-catalyzed cross-coupling reactions. The steric hindrance provided by the tert-

butyl group can enhance the stability and selectivity of these catalysts. In drug development,

the incorporation of a tert-butyl group can improve the metabolic stability of a drug candidate by

sterically shielding a nearby functional group from enzymatic degradation.

Conclusion
N-tert-butylaniline, a sterically hindered secondary amine, has evolved from a synthetic

challenge in early organic chemistry to a readily accessible and valuable building block in

modern chemical synthesis. The development of innovative catalytic methods, such as the

"borrowing hydrogen" approach, has enabled its efficient and environmentally friendly

production. Its unique structural and electronic properties continue to make it a compound of

interest for researchers and scientists in the design and synthesis of novel molecules with

potential applications in medicine and agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline - Google
Patents [patents.google.com]

2. guidechem.com [guidechem.com]

3. N-tert-butylaniline | 937-33-7 [chemnet.com]

4. 4-tert-Butylaniline | 769-92-6 [amp.chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.benchchem.com/product/b3060869?utm_src=pdf-body
https://www.benchchem.com/product/b3060869?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/US2092970A/en
https://patents.google.com/patent/US2092970A/en
https://www.guidechem.com/encyclopedia/n-tert-butylaniline-dic263900.html
https://www.chemnet.com/cas/en/937-33-7/N-tert-butylaniline.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7176339.htm?N=Germany
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. digital.csic.es [digital.csic.es]

6. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. shokubai.org [shokubai.org]

To cite this document: BenchChem. [N-tert-butylaniline: A Comprehensive Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060869#discovery-and-history-of-n-tert-butylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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